Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate
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Overview
Description
Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate is a chemical compound characterized by the presence of a cyclopentene ring and a trifluoroethanimidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate typically involves the reaction of cyclopent-2-en-1-ol with 2,2,2-trifluoroethanimidoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethanimidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethanimidate group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-yl 2,2,2-trifluoroethanol: Similar in structure but with a hydroxyl group instead of an imidate group.
Cyclopent-2-en-1-yl acetate: Contains an acetate group instead of a trifluoroethanimidate group.
2-Cyclopenten-1-ylmalonate: Features a malonate group and is used in different synthetic applications.
Uniqueness
Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate is unique due to the presence of the trifluoroethanimidate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
569687-74-7 |
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Molecular Formula |
C7H8F3NO |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)6(11)12-5-3-1-2-4-5/h1,3,5,11H,2,4H2 |
InChI Key |
JBAYPTLXGNLNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)OC(=N)C(F)(F)F |
Origin of Product |
United States |
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